

Vornorexant Solubility: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of **Vornorexant** (also known as ORN-0829 or TS-142), a potent dual orexin receptor antagonist, in various solvents.[1][2][3] The provided protocols and data are intended to guide researchers in preparing **Vornorexant** solutions for in vitro and in vivo studies.

Introduction

Vornorexant is an investigational medication for the treatment of insomnia and sleep apnea.[4] It acts as a dual antagonist for both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] Understanding its solubility is crucial for accurate experimental design and reliable results in preclinical and clinical research.

Quantitative Solubility Data

Vornorexant exhibits high solubility in Dimethyl Sulfoxide (DMSO). Data regarding its solubility in other common laboratory solvents is limited. The following table summarizes the available quantitative solubility data for **Vornorexant**.



Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL	223.48 mM	Saturation unknown. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 1.25 mg/mL	2.79 mM	A common vehicle for in vivo studies. The solution should be clear.
10% DMSO, 90% (20% SBE-β-CD in saline)	≥ 1.25 mg/mL	2.79 mM	An alternative in vivo formulation. The solution should be clear.
10% DMSO, 90% Corn Oil	≥ 1.25 mg/mL	2.79 mM	A lipid-based vehicle for in vivo administration. The solution should be clear.

Molecular Weight of Vornorexant: 447.46 g/mol

Experimental Protocols

Protocol 1: Preparation of Vornorexant Stock Solution in DMSO (100 mg/mL)

This protocol describes the preparation of a high-concentration stock solution of **Vornorexant** in DMSO for in vitro applications.

Materials:



- Vornorexant powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the desired amount of **Vornorexant** powder using an analytical balance.
- Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of Vornorexant.
- Vortex the mixture thoroughly for 2-5 minutes until the powder is completely dissolved.
- If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
- Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of a compound like **Vornorexant**, based on the widely used shake-flask method.

Materials:

- Vornorexant powder
- Selected solvent (e.g., water, ethanol, phosphate-buffered saline)



- Screw-cap vials or flasks
- Orbital shaker or wrist-action shaker in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

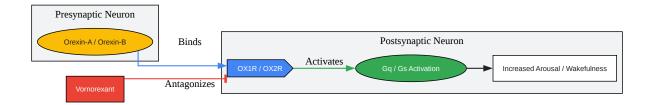
Procedure:

- Add an excess amount of Vornorexant powder to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.
- Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to take time points to confirm that equilibrium has been reached.
- After equilibration, allow the samples to stand to let the undissolved solids settle.
- Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
- Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of Vornorexant in the diluted sample using a validated analytical method such as HPLC.
- Calculate the solubility of Vornorexant in the selected solvent based on the measured concentration and the dilution factor.

Signaling Pathway and Experimental Workflow



Vornorexant functions by antagonizing the orexin receptors, OX1R and OX2R, which are G-protein coupled receptors. The diagram below illustrates the simplified signaling pathway inhibited by **Vornorexant**.

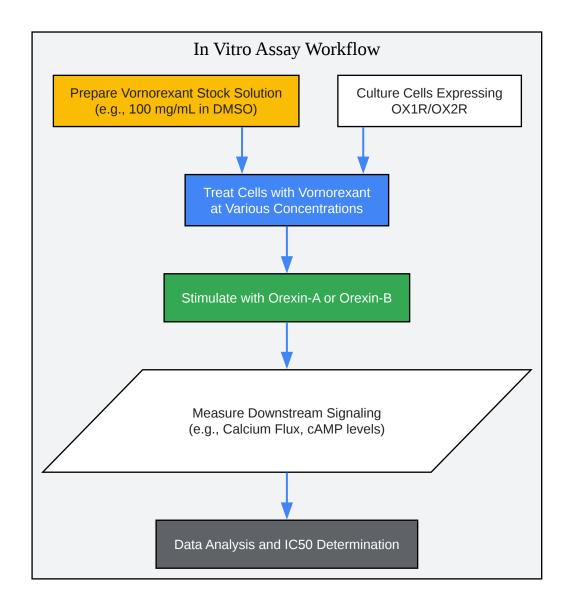


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Caption: Vornorexant antagonizes orexin receptors (OX1R/OX2R).

The following diagram outlines a typical experimental workflow for assessing the effect of **Vornorexant** in an in vitro cell-based assay.





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Caption: Workflow for in vitro evaluation of Vornorexant.

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